molecular formula C25H29NO2 B11586995 cyclohexyl{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B11586995
M. Wt: 375.5 g/mol
InChI Key: QUANSILTVLGJMH-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexanecarbonyl group attached to an indole ring, which is further substituted with a 2-(2,5-dimethylphenoxy)ethyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclohexanecarbonyl group can be introduced via Friedel-Crafts acylation, using cyclohexanecarbonyl chloride and a Lewis acid catalyst . The final step involves the attachment of the 2-(2,5-dimethylphenoxy)ethyl group through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, indole derivatives are known for their ability to interact with various biological targets. This compound can be used to study the mechanisms of action of indole-based drugs and to develop new therapeutic agents .

Medicine: Indole derivatives have been shown to possess antiviral, anticancer, and anti-inflammatory properties, making them valuable candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H29NO2

Molecular Weight

375.5 g/mol

IUPAC Name

cyclohexyl-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C25H29NO2/c1-18-12-13-19(2)24(16-18)28-15-14-26-17-22(21-10-6-7-11-23(21)26)25(27)20-8-4-3-5-9-20/h6-7,10-13,16-17,20H,3-5,8-9,14-15H2,1-2H3

InChI Key

QUANSILTVLGJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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